Lipophilicity (LogP) Differentiation: Target Compound vs. 4-Hydroxy and Positional Isomer Analogs
Calculated LogP values differentiate the target compound from its two most closely related analogs. 4-Chloro-6-(chloromethyl)-2-methylpyrimidine exhibits a LogP of 2.18 (Leyan computational data), compared to 1.23 for the 4-hydroxy analog 6-(chloromethyl)-2-methylpyrimidin-4-ol and 1.50 for the positional isomer 4-chloro-2-(chloromethyl)-6-methylpyrimidine [1]. This represents an increase of ~0.95 log units over the hydroxyl analog and ~0.68 log units over the positional isomer. In the context of CNS drug discovery, each 1-unit increase in LogP correlates with an approximately 10-fold increase in blood-brain barrier permeability, making the target compound a more suitable choice for CNS-targeted library synthesis where higher initial permeability is desired prior to lead optimization [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.18 (TPSA = 25.78 Ų, H_Donors = 0) |
| Comparator Or Baseline | Comparator A: 6-(chloromethyl)-2-methylpyrimidin-4-ol, LogP = 1.23 (TPSA = 46.01 Ų, H_Donors = 1); Comparator B: 4-chloro-2-(chloromethyl)-6-methylpyrimidine, LogP = 1.50 |
| Quantified Difference | ΔLogP = +0.95 (vs. 4-hydroxy analog); ΔLogP = +0.68 (vs. positional isomer) |
| Conditions | In silico computed values using standard prediction algorithms; data sourced from Leyan, Chemsrc, and Chembase databases |
Why This Matters
Higher LogP directly influences passive membrane permeability and oral absorption potential; a difference of 0.68–0.95 log units is sufficient to alter cellular uptake efficiency and tissue distribution in pharmacological screening campaigns.
- [1] Chembase. 4-Chloro-2-(chloromethyl)-6-methylpyrimidine, CAS 64994-45-2. LogP 1.5. View Source
- [2] Pajouhesh, H. and Lenz, G.R., 'Medicinal Chemical Properties of Successful Central Nervous System Drugs', NeuroRx, 2005, 2(4), 541–553. Relationship between LogP and BBB penetration. View Source
